
3,3'-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique properties, such as thermal stability, hydrophobicity, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is carried out in large-scale reactors where the hydrosilylation reaction is optimized for efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent product quality and minimizing by-products.
化学反应分析
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in the chemical industry.
科学研究应用
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of sealants, adhesives, and coatings due to its hydrophobic properties.
作用机制
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon-oxygen bonds in the compound interact with other molecules, leading to the formation of stable complexes.
Pathways Involved: The compound can undergo hydrolysis, leading to the formation of silanols, which further react to form siloxane networks.
相似化合物的比较
Similar Compounds
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- 1,2-Bis(diphenylphosphino)ethane
- Ethylene glycol dinitrate
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is unique due to its high thermal stability and hydrophobicity, which makes it suitable for applications where other similar compounds may not perform as well. Its ability to form stable siloxane networks also sets it apart from other organosilicon compounds.
属性
CAS 编号 |
52337-35-6 |
|---|---|
分子式 |
C16H46O4Si6 |
分子量 |
471.0 g/mol |
IUPAC 名称 |
trimethyl-[methyl-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H46O4Si6/c1-21(2,3)17-25(13,18-22(4,5)6)15-16-26(14,19-23(7,8)9)20-24(10,11)12/h15-16H2,1-14H3 |
InChI 键 |
CKMGOLRTDFKXMB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](C)(CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
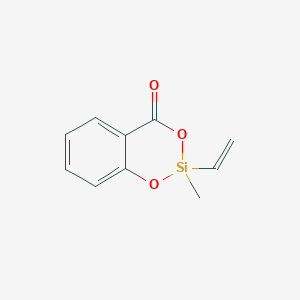
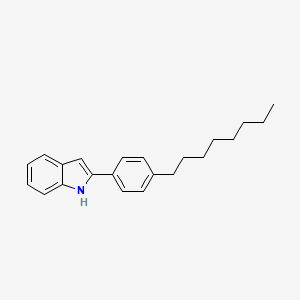

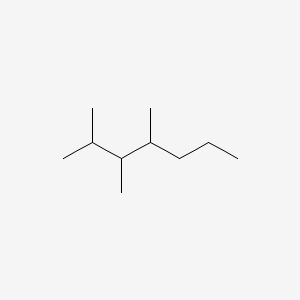
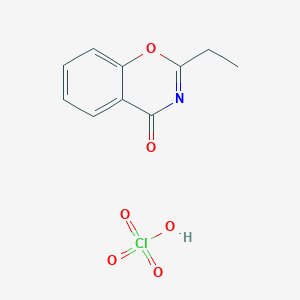
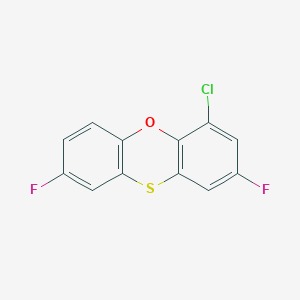
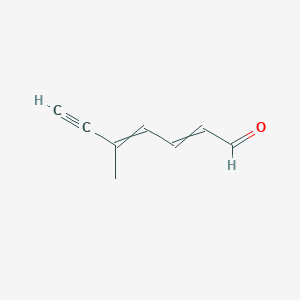
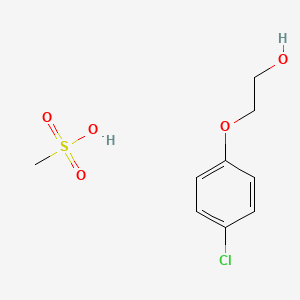


![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
